molecular formula C12H16N2O3S B2500806 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-(m-tolyl)urea CAS No. 428449-64-3

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-(m-tolyl)urea

Cat. No. B2500806
CAS RN: 428449-64-3
M. Wt: 268.33
InChI Key: OPXCYFXBOPWKHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-(m-tolyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as TAK-659 and belongs to the class of selective inhibitors of Bruton's tyrosine kinase (BTK). BTK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling and is considered a promising target for the treatment of B-cell malignancies.

Scientific Research Applications

Urea in Protein Stability and Folding

Urea plays a significant role in the stability and folding of proteins. Its impact on the equilibrium between the folded and unfolded protein states has been extensively studied. Urea acts as a denaturant, favoring the unfolded state of proteins, which is crucial for understanding protein folding mechanisms and stability. This understanding is pivotal for various scientific and biotechnological applications, where protein stability is of paramount importance (Canchi & Garcia, 2013).

Urea Biosensors and Detection

The development of urea biosensors has seen significant advancements, with applications in detecting and quantifying urea concentrations in various contexts. Urea biosensors utilize enzyme urease as a bioreceptor element, with innovations in materials used for enzyme immobilization. These biosensors have applications in medical diagnostics, environmental monitoring, and the food industry, where urea concentration is a critical parameter (Botewad et al., 2021).

Urea in Ruminant Nutrition

In the context of ruminant nutrition, urea serves as a non-protein nitrogen source, replacing feed proteins to economically meet the dietary protein requirements of ruminants. Urea's metabolism in the rumen, facilitated by bacterial urease, is critical for the synthesis of microbial proteins, showcasing its importance in agricultural practices and animal feed formulation (Jin et al., 2018).

Ureas in Drug Design

The unique hydrogen-binding capabilities of ureas have been exploited in drug design, where they play a role in modulating selectivity, stability, toxicity, and the pharmacokinetic profile of lead molecules. Urea derivatives are incorporated into small molecules displaying a broad range of bioactivities, underscoring the versatility and importance of urea in medicinal chemistry (Jagtap et al., 2017).

Urea as a Hydrogen Carrier

Recent studies have explored the potential of urea as a hydrogen carrier for fuel cells. Urea's advantages include non-toxicity, stability, ease of transport, and storage. This positions urea as a promising candidate for sustainable and long-term energy supply, offering a viable alternative to conventional hydrogen carriers (Rollinson et al., 2011).

properties

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-3-(3-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3S/c1-9-3-2-4-10(7-9)13-12(15)14-11-5-6-18(16,17)8-11/h2-4,7,11H,5-6,8H2,1H3,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPXCYFXBOPWKHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC2CCS(=O)(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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